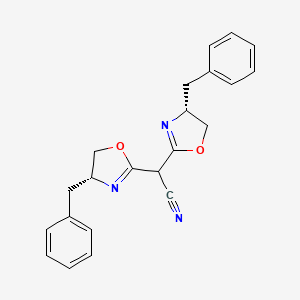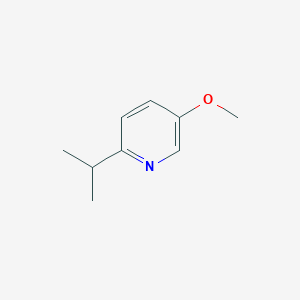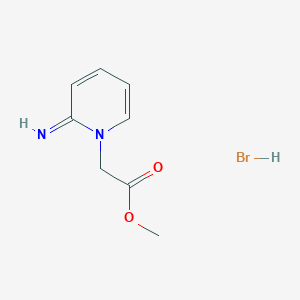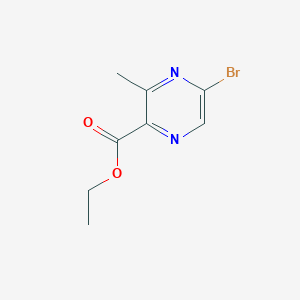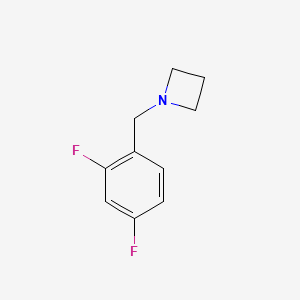
N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a palladium-catalyzed coupling reaction.
Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial properties.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Specific pathways would depend on the biological context, such as kinase inhibition in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with similar therapeutic applications.
Uniqueness
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” may have unique structural features that confer distinct biological activities compared to other quinazoline derivatives. Its specific functional groups may enhance its binding affinity or selectivity for certain molecular targets.
Propriétés
Formule moléculaire |
C19H18N4O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine |
InChI |
InChI=1S/C19H18N4O2/c1-3-13-5-4-6-14(9-13)23-19-15-10-16(20)18(25-8-7-24-2)11-17(15)21-12-22-19/h1,4-6,9-12H,7-8,20H2,2H3,(H,21,22,23) |
Clé InChI |
ZFYXKGUFVYPAMB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


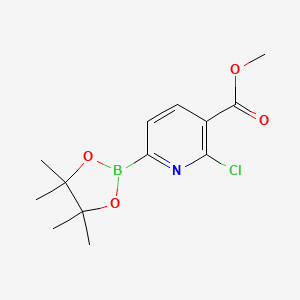
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
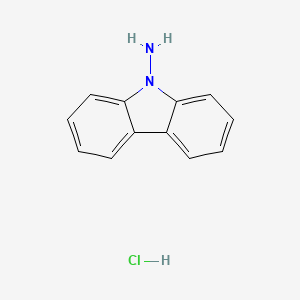
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
